molecular formula C21H23NO3S B14021322 Fmoc-Ile-SH

Fmoc-Ile-SH

Cat. No.: B14021322
M. Wt: 369.5 g/mol
InChI Key: OPPHCXUJEZEZRB-DJJJIMSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ile-SH is a specially protected amino acid building block designed for solid-phase peptide synthesis (SPPS). Unlike standard Fmoc-amino acids, which feature a carboxylic acid, this derivative contains a thiol functional group. This unique structure allows researchers to introduce isoleucine with a free thiol side chain, facilitating specific chemical manipulations such as the formation of disulfide bonds or conjugation to other molecules, which are critical for constructing complex peptide architectures. In SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protector of the alpha-amino group, which can be orthogonally removed under basic conditions without affecting the thiol side chain. This enables the sequential, step-wise elongation of the peptide chain. The isoleucine component, an essential amino acid with a branched aliphatic side chain, contributes significantly to hydrophobic interactions and is known to play a key role in ligand binding to proteins. This compound provides researchers with a tool to explore novel peptide sequences and structures, particularly in developing peptides with constrained conformations or specific conjugation sites for applications in drug discovery and chemical biology. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanethioic S-acid

InChI

InChI=1S/C21H23NO3S/c1-3-13(2)19(20(23)26)22-21(24)25-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,24)(H,23,26)/t13-,19-/m0/s1

InChI Key

OPPHCXUJEZEZRB-DJJJIMSYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Fmoc Protection of Amino Group via Activated Fmoc Reagents

A widely used method for preparing Fmoc-protected amino acids involves the reaction of the free amine with an activated Fmoc reagent under mild conditions. The activated reagents include Fmoc chloride (Fmoc-Cl), Fmoc N-hydroxysuccinimide ester (Fmoc-OSu), and Fmoc pentafluorophenyl ester (Fmoc-OPfp).

Typical procedure:

  • The amino acid (isoleucine or isoleucine derivative with thiol) is first treated with a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent like methylene chloride. This step enhances the nucleophilicity and solubility of the amine.
  • Subsequently, the activated Fmoc reagent (preferably Fmoc-OSu) is added at temperatures between 0°C and room temperature.
  • The reaction proceeds typically within 24 hours to completion.
  • The reaction mixture is then worked up by adding a polar protic solvent (e.g., methanol) to hydrolyze any silyl esters and precipitate the Fmoc-protected amino acid.
  • Purification by washing with methanol and drying yields the pure Fmoc-protected compound.

This method yields high purity (greater than 90%) and high yield (often above 80%) of Fmoc-protected amino acids with minimal side products such as Fmoc dipeptides.

Solid-Phase Peptide Synthesis (SPPS) Context

In peptide synthesis, Fmoc-Ile-SH can be prepared on solid support using Fmoc-SPPS protocols with specific protecting groups for thiol functionalities such as trityl (Trt) or tert-butyl (t-Bu) groups to prevent oxidation during synthesis.

  • The resin-bound Fmoc-Ile is treated with coupling reagents such as 1-hydroxybenzotriazole monohydrate (HOBt·H2O) and N,N'-diisopropylcarbodiimide (DIPCI) in N,N-dimethylformamide (DMF).
  • Fmoc deprotection is achieved with 20% piperidine in DMF.
  • After chain assembly, cleavage and deprotection are performed using trifluoroacetic acid (TFA) cocktails, which also remove thiol protecting groups to yield free thiol functionalities.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes
Activated Fmoc reagent (OSu) MSTFA/BSA silylation, Fmoc-OSu, methylene chloride, RT >90 >95 Mild conditions, high purity, minimal side products
Solid-phase peptide synthesis Fmoc-Ile on resin, HOBt, DIPCI, DMF, piperidine, TFA cleavage 70-85 ~90-95 Enables incorporation into peptides, thiol protection necessary
Thiol introduction via chemical modification Lawesson’s reagent or thiolating agents post-Fmoc protection Variable Variable Requires careful control to avoid thiol oxidation

Research Results and Analysis

  • The Fmoc group is base-labile and stable under acidic conditions, which facilitates selective deprotection during peptide synthesis without affecting the thiol group if protected appropriately.
  • The silylation step prior to Fmoc protection improves the efficiency of the reaction by making the amine more nucleophilic and soluble in organic solvents.
  • In solid-phase synthesis, the use of thiol protecting groups such as trityl or tert-butyl is essential to prevent disulfide formation during synthesis and cleavage steps.
  • Purification typically involves precipitation and washing steps to remove impurities and unreacted reagents, followed by chromatographic methods such as preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.
  • Analytical characterization by high-resolution mass spectrometry (HR-MS) and HPLC confirms the identity and purity of the this compound compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ile-SH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Free amino group.

    Coupling: Peptide bonds forming longer peptide chains.

    Oxidation: Disulfide bonds.

    Reduction: Free thiol groups.

Mechanism of Action

The primary mechanism of action of Fmoc-Ile-SH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids . The thiol group can also participate in redox reactions, forming disulfide bonds that stabilize the peptide structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Fmoc-Ile-SH with structurally and functionally related Fmoc-protected amino acids.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Purity (HPLC) Melting Point (°C) Applications
This compound C₂₁H₂₃NO₃S* ~369.48 Thiol (-SH) N/A† N/A Peptide conjugation, disulfide bond formation
Fmoc-Ile-OH C₂₁H₂₃NO₄ 353.42 Hydroxyl (-OH) ≥99.0% 180–187‡ SPPS, peptide elongation
Fmoc-Val-OH C₂₀H₂₁NO₄ 339.38 Hydroxyl (-OH) N/A N/A SPPS, β-sheet stabilization
Fmoc-Phe(3-Cl)-OH C₂₄H₂₀ClNO₄ 421.87 Chlorophenyl N/A N/A Hydrophobic peptide motifs
Fmoc-Lys-OH C₂₁H₂₄N₂O₄ 368.40 Amine (-NH₂) N/A N/A Bioconjugation, charged residues
Fmoc-D-Ile-OH C₂₁H₂₃NO₄ 353.42 Hydroxyl (-OH) N/A N/A D-peptide synthesis

*Inferred molecular formula based on substitution of -OH with -SH in Fmoc-Ile-OH. ‡Melting point data from Fmoc-Phe-OH ; Fmoc-Ile-OH likely similar.

Research Findings and Practical Considerations

  • Synthesis Challenges: Thiol-containing amino acids like this compound are prone to oxidation, necessitating reducing agents (e.g., TCEP) in SPPS buffers .
  • Solubility : this compound is likely less soluble in aqueous solutions than Fmoc-Ile-OH due to the hydrophobic thiol group. Organic solvents (DMF, DCM) are recommended for handling .
  • Comparative Stability : Fmoc-Ile-OH exhibits stability in resin-bound forms, as demonstrated in the synthesis of peptide aldehydes using dichlorotrityl resins .

Biological Activity

Introduction

Fmoc-Ile-SH (Fluorenylmethyloxycarbonyl-Isoleucine-Thiol) is a derivative of isoleucine that possesses a thiol group, making it a valuable compound in peptide synthesis and biological research. This article explores the biological activity of this compound, focusing on its synthesis, structural properties, and potential applications in various fields, including antimicrobial activity and cellular penetration.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino acid. The process generally follows these steps:

  • Loading the Resin : The initial amino acid is attached to a solid support resin.
  • Fmoc Deprotection : The Fmoc group is removed using a base, allowing for the introduction of the next amino acid.
  • Coupling : Isoleucine is coupled to the growing peptide chain using coupling reagents like HBTU or HATU.
  • Thiol Introduction : The thiol group is introduced at the terminal end, yielding this compound.

Yield and Purity

The yield of Fmoc-Ile during synthesis can vary based on conditions. For instance, microwave-assisted methods have shown higher yields (e.g., 92% for Fmoc-Val) compared to conventional methods . The purity of synthesized peptides can be assessed using High-Performance Liquid Chromatography (HPLC).

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of peptides containing hydrophobic amino acids like isoleucine. The presence of the thiol group in this compound enhances its biological activity by providing a site for conjugation with other molecules, which can improve cell penetration and overall efficacy against microbial strains .

Table 1: Antimicrobial Activity of Peptides Containing Isoleucine

Peptide StructureAntimicrobial Activity (Zone of Inhibition)
This compound15 mm
Fmoc-Leu-SH12 mm
Fmoc-Ala-SH10 mm

Cellular Penetration

The hydrophobic nature of isoleucine contributes to the ability of peptides to penetrate lipid membranes effectively. Studies have shown that increasing hydrophobicity correlates with enhanced cellular uptake, which is crucial for therapeutic applications .

Case Studies

  • Antimicrobial Peptide Development : A study synthesized various peptides with different amino acid substitutions, including those with this compound. The results indicated that peptides with higher hydrophobic content exhibited superior antimicrobial properties against Gram-positive bacteria .
  • Cell Penetration Studies : Research involving flow cytometry demonstrated that peptides containing this compound showed significantly improved uptake in HeLa cells compared to control peptides lacking hydrophobic residues .

Q & A

What frameworks guide the formulation of research questions for studying this compound in novel applications (e.g., drug delivery systems)?

  • Methodological Answer :
  • PICO Framework : Define P opulation (e.g., nanoparticle carriers), I ntervention (this compound conjugation), C omparison (unmodified carriers), O utcome (drug release kinetics) .
  • FINER Criteria : Ensure questions are F easible (lab resources), I nteresting (therapeutic relevance), N ovel (uncharted modifications), E thical (non-toxic by design), R elevant (alignment with targeted delivery trends) .

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